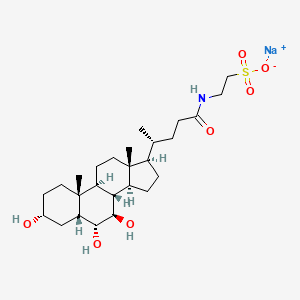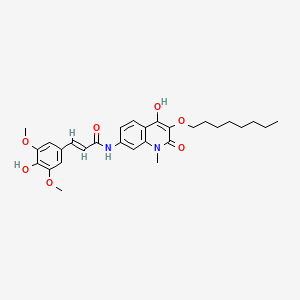
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-hydroxy-1-methyl-3-octoxy-2-oxoquinolin-7-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been primarily studied for its potential as an anti-asthmatic agent due to its ability to inhibit leukotriene production induced by immunoglobulin E receptor stimulation . This compound has shown promise in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease .
Preparation Methods
TA-270 is synthesized through a series of chemical reactions involving quinolinone derivatives. The synthetic route typically involves the following steps :
Formation of the quinolinone core: This involves the cyclization of appropriate precursors to form the quinolinone structure.
Substitution reactions: Various substituents, such as the octyloxy and sinapinoylamino groups, are introduced through substitution reactions.
Hydroxylation and methylation: The hydroxyl and methyl groups are added to the quinolinone core through specific reaction conditions.
Industrial production methods for TA-270 involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization .
Chemical Reactions Analysis
TA-270 undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Various substituents can be introduced or modified through substitution reactions.
Common reagents used in these reactions include oxidizing agents like peroxynitrite and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
TA-270 exerts its effects primarily through the inhibition of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes . Leukotrienes are inflammatory mediators that play a key role in asthma and other respiratory conditions. By inhibiting 5-lipoxygenase, TA-270 reduces the production of leukotrienes, thereby alleviating inflammation and bronchoconstriction .
Comparison with Similar Compounds
TA-270 is unique among quinolinone derivatives due to its specific substitution pattern and its potent inhibitory effect on 5-lipoxygenase. Similar compounds include:
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist that blocks the effects of leukotrienes.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
Compared to these compounds, TA-270 has shown a unique ability to inhibit leukotriene production more effectively in certain experimental models.
Properties
Molecular Formula |
C29H36N2O7 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-hydroxy-1-methyl-3-octoxy-2-oxoquinolin-7-yl)prop-2-enamide |
InChI |
InChI=1S/C29H36N2O7/c1-5-6-7-8-9-10-15-38-28-26(33)21-13-12-20(18-22(21)31(2)29(28)35)30-25(32)14-11-19-16-23(36-3)27(34)24(17-19)37-4/h11-14,16-18,33-34H,5-10,15H2,1-4H3,(H,30,32)/b14-11+ |
InChI Key |
SZNJINHODJLULD-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)O)OC)N(C1=O)C)O |
Canonical SMILES |
CCCCCCCCOC1=C(C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)O)OC)N(C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


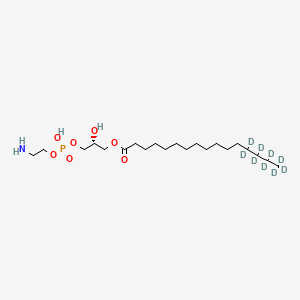
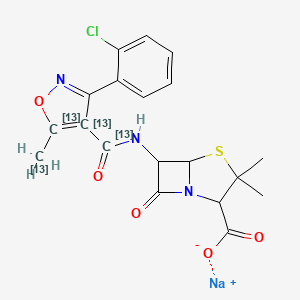
![2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide](/img/structure/B10782677.png)
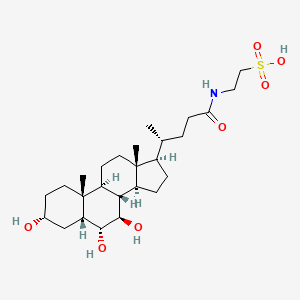
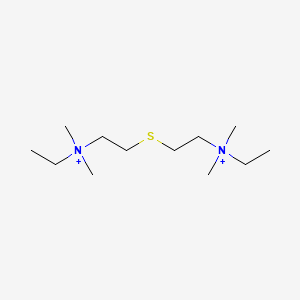
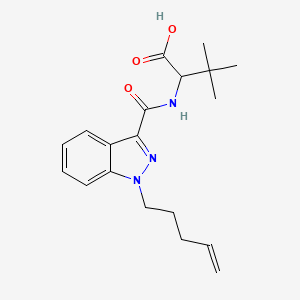
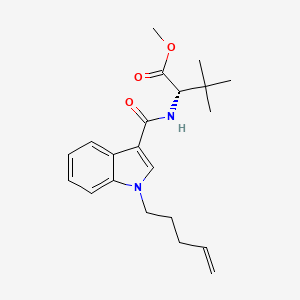
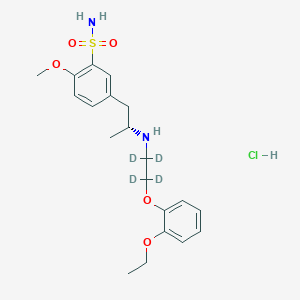
![3-Benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782707.png)
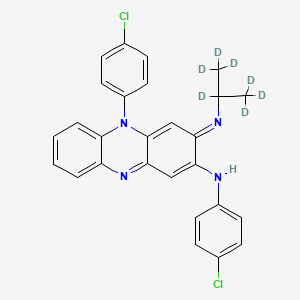
![[4-[Bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B10782722.png)
![3-[4-[3-(4-Amidinophenoxy)propyl]-2,3-dioxopiperazin-1-yl]-3-(pyridin-3-yl)propionic acid](/img/structure/B10782726.png)
![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2R)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782743.png)
